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Compound of Interest

Compound Name: 4-(4-Methylphenoxy)piperidine

CAS No.: 63843-49-2

Cat. No.: B1318661

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active comp

conformational flexibility and ability to engage in key intermolecular interactions have made it a privileged structure in the design of agents targeting th

system (CNS). This guide provides a comprehensive technical overview of a specific and valuable derivative, 4-p-Tolyloxy-piperidine hydrochloride.

This document moves beyond a simple cataloging of properties to offer a deeper understanding of the synthesis, characterization, and potential appli

compound. By elucidating the causality behind experimental choices and grounding claims in verifiable data, this guide aims to serve as a practical re

researchers engaged in the synthesis of novel therapeutics and the exploration of neuropharmacology.

Compound Identification and Physicochemical Properties
1.1. Chemical Identity

Systematic Name: 4-(4-Methylphenoxy)piperidine hydrochloride[3]

Synonyms: 4-p-Tolyloxy-piperidine hydrochloride[3]

CAS Numbers: 63843-49-2[3][4], 65367-97-7[5]

Note: Both CAS numbers are cited in chemical supplier databases for this compound. Researchers should verify the specific CAS number assoc

sourced material.

Molecular Formula: C₁₂H₁₈ClNO[3]

Molecular Weight: 227.73 g/mol [3]

1.2. Physicochemical Data

A summary of the key physicochemical properties of 4-p-Tolyloxy-piperidine hydrochloride is presented in Table 1. The hydrochloride salt form is com

enhance the compound's solubility in aqueous media, a critical factor for many biological assays and formulation studies.[3]

Property Value Source

Appearance White to off-white powder/solid [3]

Purity Typically ≥95% (by HPLC) [3]

Storage Conditions 0-8°C, protected from moisture [3]
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Synthesis of 4-p-Tolyloxy-piperidine Hydrochloride
The synthesis of 4-aryloxypiperidines can be achieved through several established synthetic routes. A common and effective method involves the nuc

of a suitable leaving group at the 4-position of a piperidine ring with a phenoxide. Below is a representative synthetic protocol based on analogous pro

aryloxypiperidine synthesis.

2.1. Synthetic Workflow: Nucleophilic Aromatic Substitution

The synthesis can be logically divided into three main stages: preparation of the piperidine substrate, the key etherification reaction, and the final salt 

Stage 1: Substrate Preparation

Stage 2: Ether Formation Stage 3: Deprotection & Salt Formation
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Nucleophilic Substitution (SN2)p-Cresol Deprotonation to form p-methylphenoxide
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HCl in suitable solvent Final 
4-p-Tolyloxy
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Caption: General workflow for the synthesis of 4-p-Tolyloxy-piperidine hydrochloride.

2.2. Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of N-Boc-4-(p-tolyloxy)piperidine

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add so

60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.

Causality: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the hydroxyl group of the piperidinol, forming the corresp

alkoxide is a much more potent nucleophile than the starting alcohol, which is necessary for the subsequent substitution reaction. Anhydrous con

as NaH reacts violently with water.

Allow the reaction mixture to stir at room temperature for 30 minutes.

Add p-cresol (1.1 eq) to the reaction mixture.

Introduce a suitable activating agent for the hydroxyl group of p-cresol, if necessary, or proceed with a Mitsunobu-type reaction by adding triphenylp

and diisopropyl azodicarboxylate (DIAD, 1.5 eq) at 0°C.

Causality: The Mitsunobu reaction allows for the etherification under milder conditions by activating the hydroxyl group in situ.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Step 2: Deprotection and Hydrochloride Salt Formation

Dissolve the purified N-Boc-4-(p-tolyloxy)piperidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethyl acetate.

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl, 2-3 eq) dropwise at room temperature.

Causality: The acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the free secondary amine. The excess HCl then

nitrogen of the piperidine ring to form the hydrochloride salt.

Stir the mixture for 2-4 hours. The product will often precipitate out of the solution.

Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry unde

Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this p

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for 4-p-Tolyloxy-piperidin

described below.

¹H NMR (Proton NMR):

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.2 ppm), corresponding to the AA'BB' spin system of the p-substituted benz

Piperidine Protons:

The proton at C4 (methine proton, -CH-O-) will appear as a multiplet, typically downfield due to the deshielding effect of the adjacent oxygen atom

The protons on C2 and C6 (axial and equatorial) will appear as multiplets, as will the protons on C3 and C5. The hydrochloride salt form can lead

for the protons adjacent to the nitrogen.

Methyl Protons: A singlet at approximately δ 2.3 ppm, corresponding to the methyl group on the tolyl ring.

Amine Proton: A broad singlet, often downfield, corresponding to the protonated amine (-NH₂⁺-).

¹³C NMR (Carbon NMR):

Aromatic Carbons: Signals in the aromatic region (δ 115-160 ppm). The carbon attached to the oxygen will be the most downfield, and the carbon b

group will also be distinct.

Piperidine Carbons:

The C4 carbon will be shifted significantly downfield (δ ~70-80 ppm) due to the direct attachment to the oxygen atom.

The C2/C6 and C3/C5 carbons will appear in the aliphatic region (δ ~30-50 ppm).

Methyl Carbon: A signal in the upfield region (δ ~20 ppm).

3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Expected Molecular Ion: For the free base, the expected [M]⁺ or [M+H]⁺ peak would correspond to the mass of C₁₂H₁₇NO (191.27 g/mol ).

Fragmentation Pattern: Common fragmentation patterns for piperidine derivatives include alpha-cleavage adjacent to the nitrogen atom.[6] The ary

undergo characteristic fragmentation.
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3.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of the final compound.[7][8]

Method: A reversed-phase C18 column is typically used.

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or 

Detection: UV detection, typically in the range of 210-280 nm, to detect the aromatic ring.

Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Applications in Research and Drug Development
4-p-Tolyloxy-piperidine hydrochloride serves as a valuable intermediate and a research tool, particularly in the field of neuroscience.

4.1. Intermediate for Pharmaceutical Synthesis

The piperidine nitrogen is a key functional handle for further chemical modifications. It can be readily alkylated or acylated to introduce diverse substit

the generation of libraries of compounds for structure-activity relationship (SAR) studies.[3] This makes it a key building block in the development of n

agents.[3]

4.2. Neuroscience Research

Derivatives of 4-aryloxypiperidines have been investigated for their activity at various CNS targets. The structural motif is present in compounds desig

dopamine receptors, among others.

Dopamine Receptor Ligands: The general structure of 4-substituted piperidines is a well-known pharmacophore for dopamine D2 and D4 receptor 

tolyloxy group can influence the binding affinity and selectivity of these compounds. Research in this area is aimed at developing treatments for neu

psychiatric disorders.
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Caption: A conceptual diagram illustrating the potential interactions of the 4-p-Tolyloxy-piperidine scaffold with a dopamine receptor binding pocket.

Safety and Handling
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As with any chemical reagent, proper safety precautions must be observed when handling 4-p-Tolyloxy-piperidine hydrochloride.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

Storage: Store in a tightly sealed container in a cool, dry place.[3]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
4-p-Tolyloxy-piperidine hydrochloride is a compound of significant interest to the scientific community, particularly those involved in medicinal chemist

neuropharmacology. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirme

analytical techniques. The versatility of the piperidine core allows for extensive derivatization, making it a valuable starting material for the discovery o

molecules. As research into CNS disorders continues to evolve, the strategic use of well-characterized building blocks like 4-p-Tolyloxy-piperidine hyd

undoubtedly play a crucial role in the development of the next generation of therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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